molecular formula C29H29N3O4S B2596347 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one CAS No. 1115526-04-9

2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2596347
CAS No.: 1115526-04-9
M. Wt: 515.63
InChI Key: IAJKHVWPDQDVPL-UHFFFAOYSA-N
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Description

2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a quinazolinone core, a morpholine moiety, and various substituents that contribute to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the morpholine moiety, and the attachment of the various substituents. Common synthetic routes may involve:

    Formation of the Quinazolinone Core: This step often involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone structure.

    Introduction of the Morpholine Moiety: This can be achieved through nucleophilic substitution reactions, where a morpholine derivative is introduced to the quinazolinone core.

    Attachment of Substituents: The various substituents, such as the 2,5-dimethylphenyl and 3-methoxyphenyl groups, can be introduced through reactions like Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents to the aromatic rings or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can bind and modulate their activity. The pathways involved can vary depending on the specific application, but common mechanisms may include inhibition of enzyme activity or receptor antagonism.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2,4-dimethylphenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one
  • 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one

Uniqueness

The uniqueness of 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one lies in its specific combination of substituents and the resulting chemical properties. This compound’s structure allows for unique interactions with molecular targets, making it valuable for various research applications.

Properties

IUPAC Name

2-[(2,5-dimethylphenyl)methylsulfanyl]-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O4S/c1-19-7-8-20(2)22(15-19)18-37-29-30-26-16-21(27(33)31-11-13-36-14-12-31)9-10-25(26)28(34)32(29)23-5-4-6-24(17-23)35-3/h4-10,15-17H,11-14,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJKHVWPDQDVPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC3=C(C=CC(=C3)C(=O)N4CCOCC4)C(=O)N2C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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